molecular formula C22H25NO4S B2753854 N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)butyramide CAS No. 670266-94-1

N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)butyramide

Cat. No. B2753854
M. Wt: 399.51
InChI Key: JUHXODIHDHRHAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)butyramide” is a chemical compound with the molecular formula C22H25NO4S 12. It is available for purchase from certain chemical suppliers12.


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Scientific Research Applications

Synthesis and Biological Evaluation

Research has been conducted on similar sulfonamide-containing compounds for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain pathways. Extensive structure-activity relationship (SAR) studies within this series have identified potent and selective inhibitors of COX-2, highlighting the significance of sulfonamide derivatives in developing therapeutic agents for conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Anticancer and Antimicrobial Activities

Novel derivatives of sulfonamides have been synthesized and evaluated for their anticancer, antimicrobial, and enzyme inhibitory activities. These compounds exhibit promising cytotoxic activities, potentially crucial for further anti-tumor studies. Some derivatives have shown strong inhibition against human carbonic anhydrase (CA) isoforms, suggesting their utility in designing anti-cancer and antimicrobial agents (Gul et al., 2016).

Anti-Inflammatory and Analgesic Properties

Celecoxib derivatives have been explored for their anti-inflammatory and analgesic properties, along with antioxidant, anticancer, and anti-HCV activities. These investigations revealed that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls, highlighting the therapeutic potential of sulfonamide derivatives in pain management and inflammation reduction (Küçükgüzel et al., 2013).

Antimycobacterial Activity

A series of sulfonamide compounds was optimized from sulfaphenazole for treating Mycobacterium tuberculosis. The optimization led to compounds exhibiting promising antimycobacterial activity with low cytotoxicity, suggesting their potential role in treating tuberculosis with reduced risk of drug-drug interaction (Chen et al., 2021).

Enzyme Inhibitory Activities

Polymethoxylated-pyrazoline benzene sulfonamides were investigated for their enzyme inhibitory activities on tumor and non-tumor cell lines and effects on carbonic anhydrase isoenzymes. These compounds showed significant enzyme inhibitory activity, underscoring their potential as lead molecules for further investigations in enzyme inhibition-based therapeutics (Kucukoglu et al., 2016).

properties

IUPAC Name

N-(2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-6-7-22(24)23(19-8-9-20-18(13-19)12-17(5)27-20)28(25,26)21-11-15(3)14(2)10-16(21)4/h8-13H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHXODIHDHRHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2)C)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)butyramide

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